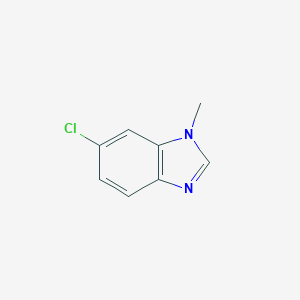

6-chloro-1-methyl-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKYAODOEQHXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311264 | |

| Record name | 6-chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-94-7 | |

| Record name | 6-Chloro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 240757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-benzimid

Biologische Aktivität

6-Chloro-1-methyl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzimidazole core, which is known for its pharmacological versatility. The presence of the chlorine atom at the 6-position and a methyl group at the 1-position contributes to its biological activity.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological properties. For example, a series of N-substituted derivatives were synthesized through microwave-assisted methods, yielding compounds with improved antimicrobial and anticancer activities .

Table 1: Synthesis Yields of this compound Derivatives

| Compound | Yield (%) | Method |

|---|---|---|

| 4a | 40 | Conventional |

| 4b | 70 | Microwave irradiation |

| 4c | 99 | Microwave irradiation |

Antimicrobial Activity

This compound and its derivatives have demonstrated potent antimicrobial activity against various pathogens. Notably, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Standard (Ciprofloxacin) |

|---|---|---|---|

| 4k | Escherichia coli | 2 | 8 |

| 4b | Staphylococcus aureus (MSSA) | 4 | 16 |

| 4k | Candida albicans | 8 | 4 |

These results indicate that derivatives like compound 4k are particularly effective against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound has shown promising results with half-maximal inhibitory concentrations (IC50) indicating significant cytotoxicity.

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Reference Drug (Paclitaxel) |

|---|---|---|---|

| 4d | MCF-7 | 5.12 | 6.13 |

| 4b | A549 | 10.28 | 5.00 |

The data suggest that certain derivatives are comparable to established chemotherapeutic agents, highlighting their potential for further development.

Molecular docking studies have identified potential targets for the biological activity of these compounds. For instance, dihydrofolate reductase from Staphylococcus aureus has been implicated as a target for both antimicrobial and anticancer activities . Additionally, vascular endothelial growth factor receptor 2 (VEGFR2) has been recognized as a critical target in anticancer applications.

Case Studies

Several case studies underscore the effectiveness of these compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of MRSA, demonstrating significant inhibition compared to traditional antibiotics.

- Case Study on Anticancer Activity : In vivo studies showed that treatment with selected benzimidazole derivatives resulted in reduced tumor growth in xenograft models.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the notable applications of 6-chloro-1-methyl-1H-benzimidazole is its antimicrobial properties. Research has indicated that derivatives of benzimidazole, including this compound, exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Acanthamoeba castellanii , suggesting potential antiprotozoal applications.

Anticancer Potential

The compound has been investigated for its anticancer properties. The National Cancer Institute (NCI) Developmental Therapeutics Program has explored various benzimidazole derivatives as potential therapeutic agents against different cancer types. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as leads for drug development .

Neuroprotective Effects

Recent studies suggest that benzimidazole derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems or direct antioxidant activity, which can help mitigate neuronal damage .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by Kopanska et al. demonstrated that this compound showed significant inhibitory effects on Acanthamoeba castellanii in vitro. The results indicated that the compound could serve as a potential treatment for infections caused by this protozoan.

Case Study 2: Anticancer Activity

In another research initiative, compounds based on benzimidazole were tested against various cancer cell lines. The findings suggested that modifications to the benzimidazole structure could enhance cytotoxicity, with some derivatives showing promise in preclinical trials targeting specific cancer types .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations and Physical Properties

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Bulky substituents (e.g., 4-chlorobenzyl in 3u ) increase molecular weight and melting points due to enhanced intermolecular interactions .

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) reduce basicity and alter solubility profiles.

- Halogen positioning (e.g., 5,6-dichloro in vs. 6-Cl in the target compound) influences steric hindrance and binding affinity .

Antibacterial and Antifungal Activity

- This compound analogues (e.g., 6c, 6f, 6g, 6h from ): Demonstrated potent activity against S. aureus (MIC = 4–8 µg/mL) and moderate activity against E. coli (MIC = 16–32 µg/mL). The methyl group at N1 enhances membrane penetration compared to bulkier N-alkyl chains .

- Nitro-substituted derivatives (e.g., 6-Chloro-2-methyl-5-nitro-1H-benzimidazole ): Nitro groups at position 5 improve activity against Gram-negative pathogens but increase cytotoxicity (IC₅₀ > 50 µM in cancer cell lines) .

- Trifluoromethyl-containing analogues (e.g., ): Exhibit enhanced metabolic stability but higher toxicity (GHS hazard classification) due to strong electron-withdrawing effects .

Anticancer Activity

- N-Substituted 6-chloro derivatives (e.g., 3u, 3v, 3w ): Show moderate activity against HepG2 and MCF7 cells (IC₅₀ = 15–50 µM). Bulky aryl substituents at position 2 improve DNA intercalation but reduce solubility .

- Allyl-substituted nitro derivatives (e.g., 4b–4e ): Demonstrated weak activity (IC₅₀ > 50 µM), highlighting the importance of substituent size and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.